molecular formula C14H13NO6S B2900388 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 262282-50-8

2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2900388
CAS No.: 262282-50-8
M. Wt: 323.32
InChI Key: HPDWZCQLNRBHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO6S and a molecular weight of 323.32 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 2-methoxyaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyl and methoxy groups may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDWZCQLNRBHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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